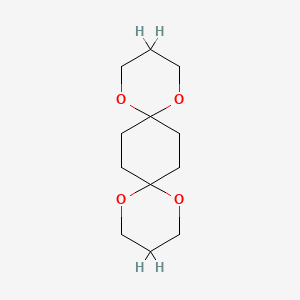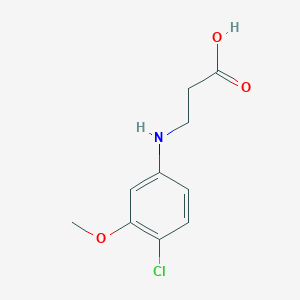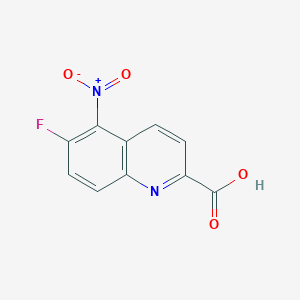
2-(Ethylsulfanyl)-3-methylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylthio)-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a naphthalene ring system with an ethylthio group at the second position and a methyl group at the third position, along with two ketone functionalities at the first and fourth positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-3-methylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-ethylthio-3-methylnaphthalene with an appropriate acylating agent under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Another synthetic route involves the oxidation of 2-(ethylthio)-3-methylnaphthalene using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functionalities at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2-(Ethylthio)-3-methylnaphthalene-1,4-dione may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
2-(Ethylthio)-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone groups can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with halogens can lead to halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of ketone groups.
Halogenated Derivatives: Formed through substitution reactions.
科学的研究の応用
2-(Ethylthio)-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various naphthoquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Naphthoquinones are known to interact with biological macromolecules, making them valuable in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections. The compound’s ability to generate reactive oxygen species (ROS) is of particular interest in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of 2-(Ethylthio)-3-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, leading to cell death.
In cancer cells, the compound’s ability to generate ROS can trigger apoptosis (programmed cell death) by activating signaling pathways such as the mitochondrial pathway. The compound may also inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
類似化合物との比較
2-(Ethylthio)-3-methylnaphthalene-1,4-dione can be compared with other naphthoquinone derivatives to highlight its uniqueness:
2-Methyl-1,4-naphthoquinone: Lacks the ethylthio group, resulting in different chemical reactivity and biological activity.
2-(Methylthio)-3-methylnaphthalene-1,4-dione: Similar structure but with a methylthio group instead of an ethylthio group, leading to variations in its chemical and biological properties.
1,4-Naphthoquinone: The parent compound without any substituents, exhibiting different reactivity and applications.
特性
CAS番号 |
2593-56-8 |
|---|---|
分子式 |
C13H12O2S |
分子量 |
232.30 g/mol |
IUPAC名 |
2-ethylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O2S/c1-3-16-13-8(2)11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3H2,1-2H3 |
InChIキー |
AAPLOQZFUUYECE-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C(=O)C2=CC=CC=C2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)


![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)
![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)
![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)



